

Application Notes & Protocols: The Strategic Use of 1,1-Dimethylguanidine in Agrochemical Synthesis

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Compound of Interest

Compound Name: *1,1-dimethylguanidine;sulfuric acid*

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Abstract

1,1-Dimethylguanidine is a versatile organic compound whose unique structural and chemical properties make it a valuable synthon in the synthesis of modern agrochemicals.^[1] As a strong, non-nucleophilic base and a reactive intermediate, it serves as a critical building block for specific classes of fungicides and other plant protection agents.^{[2][3]} This technical guide provides an in-depth exploration of its primary applications, focusing on the synthesis of dimethylaminopyrimidine fungicides. It elucidates the underlying chemical principles, provides detailed, field-proven protocols, and clarifies its distinct role compared to other guanidine derivatives used in the agrochemical industry.

Introduction: The Guanidine Moiety in Agrochemical Design

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a privileged scaffold in biologically active molecules.^[4] Its high basicity, stemming from the resonance stabilization of the corresponding guanidinium cation, allows it to act as a potent proton scavenger and catalyst in organic reactions.^[5] In agrochemical design, the guanidine core is integral to the mode of action of several successful products, most

notably the neonicotinoid insecticides, which act as agonists at nicotinic acetylcholine receptors (nAChRs).^{[6][7]}

1,1-Dimethylguanidine, specifically, offers a unique combination of reactivity and steric hindrance. It is primarily utilized not as a final pharmacophore but as a key intermediate, valued for its ability to introduce the dimethylamino moiety into heterocyclic systems.^{[2][8]} This guide will focus on its most prominent and well-documented application: the synthesis of carbamate and pyrimidine-based fungicides.

Physicochemical Properties & Handling

A thorough understanding of the reagent's properties is fundamental to its effective and safe use in any synthetic protocol. 1,1-Dimethylguanidine is typically handled as a more stable salt, such as the sulfate or hydrochloride salt.^{[8][9]}

Property	Value	Source(s)
Chemical Formula	$C_3H_9N_3$	[2]
Molecular Weight	87.12 g/mol (free base)	[2]
CAS Number	6145-42-2 (free base)	[2]
Appearance	Colorless to light yellow liquid or solid	[3]
Solubility	Highly soluble in polar solvents (water, alcohols)	[1]
Basicity (pKa)	Guanidines are strong bases; pKa values for related structures like TMG are ~23.3 in acetonitrile. ^[5]	[5]
Salt Form (Sulfate)	$[(CH_3)_2NC(NH_2)=NH]_2 \cdot H_2SO_4$	
Sulfate Salt MW	272.33 g/mol	
Sulfate Salt CAS	598-65-2	
Sulfate Salt MP	>300 °C (decomposes)	

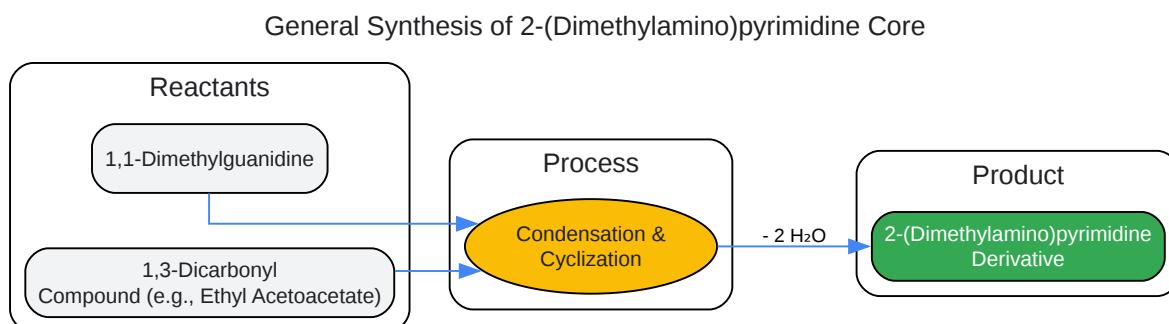
Safety & Handling: 1,1-Dimethylguanidine and its salts are irritants and can be corrosive to the skin and eyes.^[3] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a tightly sealed container away from moisture and oxidizing agents.^[3]

Core Application: Synthesis of Dimethylaminopyrimidine Fungicides

The most significant industrial application of 1,1-dimethylguanidine is as a key intermediate in the synthesis of fungicides like Pirimicarb and Dimethirimol.^[9] These compounds rely on a 2-(dimethylamino)pyrimidine core for their biological activity. 1,1-Dimethylguanidine provides a direct and efficient route to introduce the crucial C(=N)-N(CH₃)₂ fragment, which is then cyclized to form the desired heterocyclic system.

General Reaction Mechanism

The synthesis typically proceeds via a condensation reaction between 1,1-dimethylguanidine and a 1,3-dielectrophile, such as a β -dicarbonyl compound or its equivalent (e.g., malondialdehyde or acetoacetic ester derivatives). The causality behind this strategy is the nucleophilicity of the unsubstituted nitrogen atoms of the guanidine, which attack the electrophilic carbonyl carbons of the second reagent. This is followed by an intramolecular condensation and dehydration to form the stable pyrimidine ring.



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Caption: Reaction scheme for pyrimidine synthesis.

Protocol 1: Synthesis of a 2-(Dimethylamino)pyrimidine Intermediate

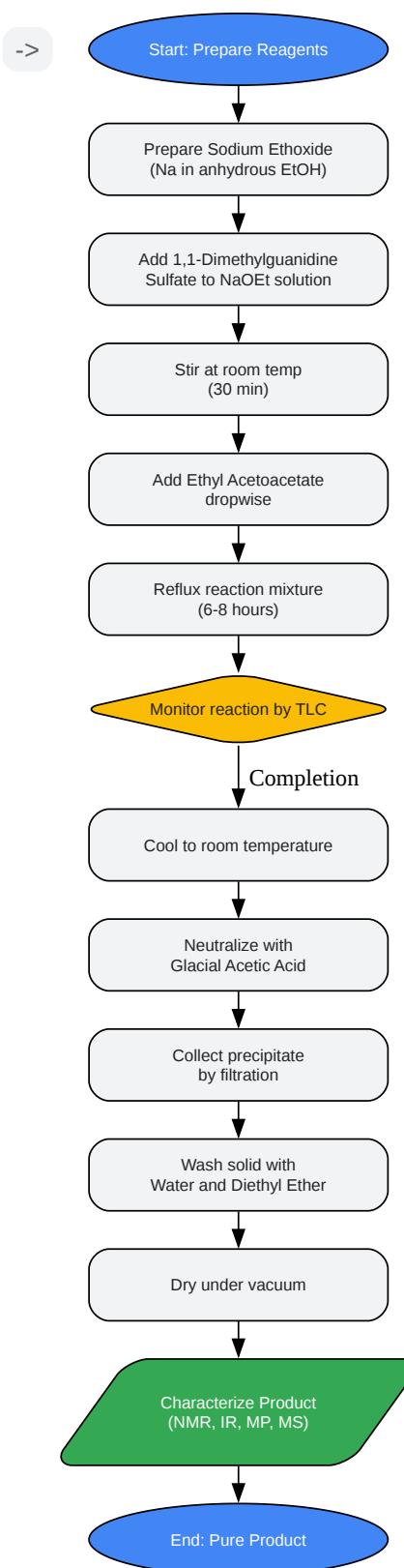
This protocol describes a representative, self-validating synthesis of a key intermediate used in the production of pyrimidine fungicides. The choice of a strong base like sodium ethoxide is critical to deprotonate the guanidinium salt *in situ*, liberating the reactive free base required for the condensation.

Objective: To synthesize 4-hydroxy-6-methyl-2-(dimethylamino)pyrimidine from 1,1-dimethylguanidine sulfate and ethyl acetoacetate.

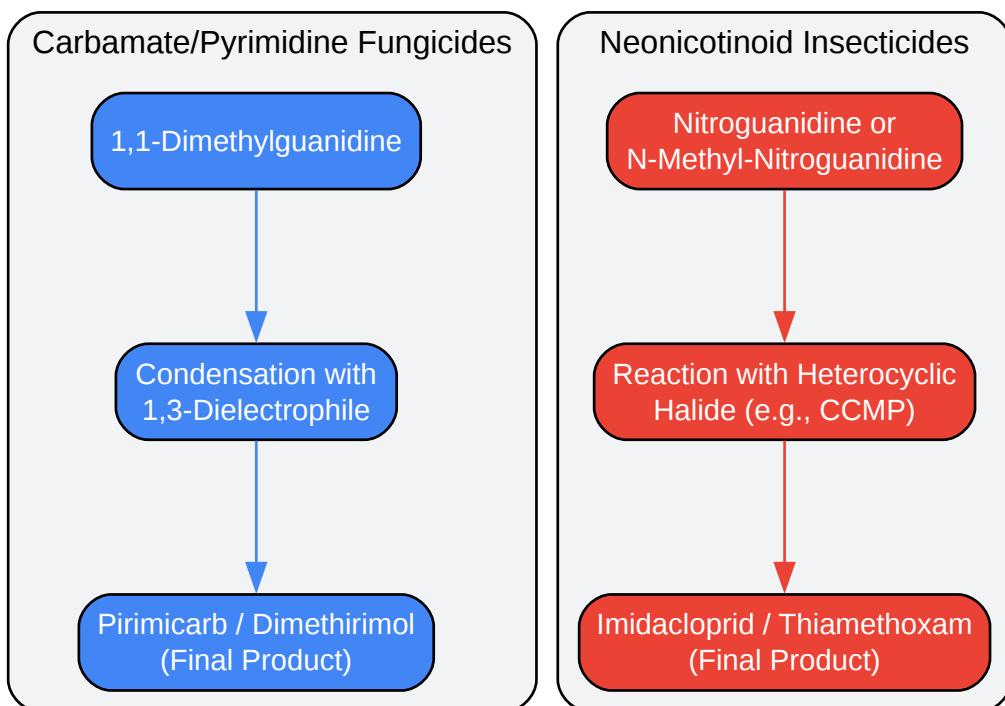
Materials:

- 1,1-Dimethylguanidine sulfate (CAS 598-65-2)
- Ethyl acetoacetate (CAS 141-97-9)
- Sodium metal (CAS 7440-23-5)
- Absolute Ethanol (Anhydrous)
- Diethyl Ether
- Glacial Acetic Acid
- Deionized Water

Experimental Workflow Diagram:



Comparative Synthetic Origins of Guanidine-Based Agrochemicals

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